o-sec-Butyl-alpha,alpha,beta,beta-tetrafluorophenetole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-sec-Butyl-alpha,alpha,beta,beta-tetrafluorophenetole: is a chemical compound with the molecular formula C12H14F4O and a molecular weight of 250.23 g/mol . It is characterized by the presence of a butyl group and a tetrafluorophenetole moiety, making it a unique fluorinated ether.
Vorbereitungsmethoden
The synthesis of o-sec-Butyl-alpha,alpha,beta,beta-tetrafluorophenetole involves several steps. One common synthetic route includes the reaction of 1,1,2,2-tetrafluoroethanol with o-sec-butylphenol under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity. Industrial production methods may involve similar steps but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
o-sec-Butyl-alpha,alpha,beta,beta-tetrafluorophenetole can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as or .
Reduction: Reduction reactions may involve reagents like or .
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents like or .
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
o-sec-Butyl-alpha,alpha,beta,beta-tetrafluorophenetole has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which o-sec-Butyl-alpha,alpha,beta,beta-tetrafluorophenetole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorinated groups can enhance binding affinity and selectivity, influencing the compound’s activity. The exact pathways depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to o-sec-Butyl-alpha,alpha,beta,beta-tetrafluorophenetole include:
- 1,1,2,2-Tetrafluoroethoxybenzene
- o-sec-Butylphenol
- Tetrafluorophenetole derivatives
Compared to these compounds, this compound is unique due to the combination of the butyl group and the tetrafluorophenetole moiety, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
28202-34-8 |
---|---|
Molekularformel |
C12H14F4O |
Molekulargewicht |
250.23 g/mol |
IUPAC-Name |
1-butan-2-yl-2-(1,1,2,2-tetrafluoroethoxy)benzene |
InChI |
InChI=1S/C12H14F4O/c1-3-8(2)9-6-4-5-7-10(9)17-12(15,16)11(13)14/h4-8,11H,3H2,1-2H3 |
InChI-Schlüssel |
SMCZQFGFHZYFQG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=CC=CC=C1OC(C(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.